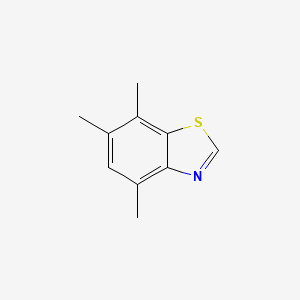

4,6,7-Trimethyl-1,3-benzothiazole

Description

Contextualization within the Broader Benzothiazole (B30560) Class in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, form a vast and vital area of chemistry. rsc.org Among these, benzothiazoles are a significant class of bicyclic heterocyclic compounds. rsc.orgtandfonline.com The core structure of benzothiazole consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring. tandfonline.comwikipedia.org Thiazole itself is a five-membered ring containing both sulfur and nitrogen atoms.

Benzothiazoles are considered weak bases and their derivatives are integral to numerous natural and synthetic bioactive molecules. benthamscience.com The benzothiazole scaffold is found in a wide array of compounds with diverse applications, including medicinal chemistry, agrochemicals, and materials science. rsc.orgnih.gov The versatility of the benzothiazole ring system allows for various substitutions, leading to a broad spectrum of chemical properties and biological activities. benthamscience.comjchemrev.com This structural diversity has made benzothiazole derivatives a subject of intense research and development. jchemrev.comfrontiersin.org

Overview of Structural Features and Nomenclature Specific to 4,6,7-Trimethyl-1,3-benzothiazole

The nomenclature "this compound" precisely describes the molecular architecture of this compound. Following the standard numbering system for the benzothiazole ring, which prioritizes the heteroatoms, the name indicates the presence of a benzothiazole core with three methyl (-CH₃) groups attached at specific positions.

The key structural features are:

A Benzothiazole Core: A bicyclic system where a benzene ring is fused to a thiazole ring.

Methyl Substituents: Three methyl groups are located at positions 4, 6, and 7 of the benzothiazole ring.

Below is a data table summarizing the key identifiers and properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NS |

| IUPAC Name | This compound |

| Monoisotopic Mass | 177.06 g/mol |

Data sourced from available chemical databases.

Historical Development and Significance of Benzothiazole Research

The study of benzothiazoles has a rich history, with its derivatives finding applications in various scientific and industrial fields. Initially, research into benzothiazoles was driven by their utility in the rubber industry as vulcanization accelerators. taylorandfrancis.com This application was a significant advancement, as it allowed for more efficient and controlled processing of rubber.

Over the years, the scope of benzothiazole research has expanded dramatically. Scientists discovered that the benzothiazole scaffold is a key component in many biologically active molecules. benthamscience.com This has led to the development of numerous benzothiazole-containing compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. frontiersin.orgjyoungpharm.org

In the field of materials science, benzothiazole derivatives are utilized in the synthesis of dyes and fluorescent materials. jchemrev.compcbiochemres.com Their unique electronic properties make them suitable for applications in organic electronics. rsc.org The ongoing research into benzothiazoles continues to uncover new applications and highlights the versatility and importance of this class of heterocyclic compounds. nih.govacs.orgnih.gov

Properties

Molecular Formula |

C10H11NS |

|---|---|

Molecular Weight |

177.27 g/mol |

IUPAC Name |

4,6,7-trimethyl-1,3-benzothiazole |

InChI |

InChI=1S/C10H11NS/c1-6-4-7(2)9-10(8(6)3)12-5-11-9/h4-5H,1-3H3 |

InChI Key |

SXVNIKNPUNIQIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1C)SC=N2)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4,6,7 Trimethyl 1,3 Benzothiazole and Analogues

Established Synthetic Pathways for the Benzothiazole (B30560) Ring System

The construction of the benzothiazole ring system is a cornerstone of heterocyclic chemistry, with a variety of synthetic strategies developed over the years. These methods offer routes to a wide array of substituted benzothiazoles, including the target compound 4,6,7-trimethyl-1,3-benzothiazole, by utilizing appropriately substituted precursors.

A foundational and widely employed method for benzothiazole synthesis involves the cyclization of 2-mercaptoaniline or its substituted derivatives. sciforum.net This approach typically involves the reaction of the 2-mercaptoaniline with a variety of reagents, such as carboxylic acids or their derivatives (e.g., anhydrides, acyl chlorides), to introduce the C2-substituent and facilitate ring closure. For instance, the reaction of 2-mercaptoaniline with acetic acid can yield 2-methylbenzothiazole. sciforum.net This method's versatility allows for the synthesis of a diverse range of 2-substituted benzothiazoles. sciforum.net The reaction can be promoted by heat or the use of a dehydrating agent like polyphosphoric acid to facilitate the condensation and subsequent cyclization. indexcopernicus.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Mercaptoaniline | Acetic Acid | Reflux | 2-Methylbenzothiazole | sciforum.net |

| 2-Aminothiophenol (B119425) | Substituted Aromatic Acids | Polyphosphoric Acid | 2-Substituted Benzothiazoles | indexcopernicus.com |

| 2-Mercaptoaniline Derivatives | Organic Acids | >200°C | 2-Substituted Benzothiazoles | sciforum.net |

An alternative and industrially significant route to benzothiazoles, particularly 2-mercaptobenzothiazole (B37678), involves the high-temperature and high-pressure reaction of an aniline (B41778) with carbon disulfide and elemental sulfur. google.com This process, often referred to as the "anilino-process," is a robust method for large-scale production. The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization and dehydrogenation. To synthesize this compound derivatives using this approach, the corresponding trimethyl-substituted aniline would be the required starting material. Variations of this method aim to improve yield and reduce the formation of tar-like byproducts by carefully controlling reaction temperatures and times. google.com For example, a two-stage temperature process, initially at 250-300°C and then at 200-240°C, has been shown to be effective. google.com

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |

| Aniline | Carbon Disulfide | Sulfur | High Temperature, High Pressure | 2-Mercaptobenzothiazole | google.com |

| Substituted Aniline | Carbon Disulfide | Sulfur | 250-300°C then 200-240°C | Substituted 2-Mercaptobenzothiazole | google.com |

The condensation of 2-aminothiophenol with aldehydes is a versatile and widely used method for the synthesis of 2-substituted benzothiazoles. organic-chemistry.orgtandfonline.commdpi.comnih.gov This reaction is typically carried out in the presence of an oxidizing agent to facilitate the cyclization and aromatization of the initially formed benzothiazoline (B1199338) intermediate. acs.org A variety of oxidants have been employed, including iodine, hydrogen peroxide, and even air (molecular oxygen). organic-chemistry.orgnih.gov The choice of solvent and catalyst can significantly influence the reaction efficiency and yield. For example, iodine in DMF has been shown to be an effective system for this transformation. organic-chemistry.org Green chemistry approaches have also been developed, utilizing biocatalysts or microwave irradiation to promote the reaction under more environmentally friendly conditions. mdpi.comnih.gov Similarly, alcohols can be used as the carbonyl source, often under oxidative conditions, to afford the corresponding 2-substituted benzothiazoles. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |

| 2-Aminothiophenol | Aldehydes | Iodine, DMF | 2-Substituted Benzothiazoles | organic-chemistry.org |

| 2-Aminothiophenol | Aldehydes | H2O2/HCl, Ethanol | 2-Substituted Benzothiazoles | nih.govyoutube.com |

| 2-Aminothiophenol | Alcohols | Oxidative conditions | 2-Substituted Benzothiazoles | nih.gov |

| 2-Aminothiophenol | Aldehydes | Acacia concinna, Microwave | 2-Aryl-benzothiazoles | nih.gov |

| 2-Aminothiophenol | Aldehydes | Samarium triflate, Water | 2-Substituted Benzothiazoles | organic-chemistry.org |

Oxidative annulation represents a powerful strategy for the synthesis of benzothiazoles, often proceeding through the formation of C–S and C–N bonds in a single pot. These reactions can utilize a variety of starting materials and oxidants. For instance, the reaction of anilines with elemental sulfur and an ether in the presence of tert-butyl hydroperoxide (TBHP) and potassium iodide can produce 2-substituted benzothiazoles. nih.gov Another approach involves the iodine-mediated oxidative annulation of anilines, benzaldehydes, and ammonium (B1175870) thiocyanate, which serves as the sulfur source. organic-chemistry.org These methods are valued for their efficiency and the ability to tolerate a range of functional groups.

| Reactants | Catalyst/Oxidant | Product | Reference |

| Anilines, Ethers, Elemental Sulfur | TBHP, KI | 2-Organylbenzothiazoles | nih.gov |

| Aromatic Amines, Benzaldehydes, NH4SCN | Iodine | 2-Arylbenzothiazoles | organic-chemistry.org |

| 2-Aminobenzothiazoles, Acetophenones | Nickel-doped LaMnO3 perovskites | Imidazole[2,1-b]benzothiazoles | rsc.org |

Transition metal catalysis, particularly with copper, has emerged as a highly effective tool for benzothiazole synthesis. organic-chemistry.orgacs.orgacs.org Copper catalysts can promote the condensation of 2-aminobenzenethiols with nitriles to afford 2-substituted benzothiazoles in excellent yields. organic-chemistry.orgacs.org This method is notable for its wide substrate scope and tolerance of various functional groups. organic-chemistry.orgacs.org Another copper-catalyzed approach involves the reaction of 2-iodoanilines with a sulfur source, such as potassium sulfide (B99878) or thiocarboxylic acids, followed by cyclization. organic-chemistry.orgacs.org These catalytic methods often proceed under milder conditions than traditional synthetic routes and offer a high degree of control and efficiency.

| Reactants | Catalyst | Base/Solvent | Product | Reference(s) |

| 2-Aminobenzenethiols, Nitriles | Cu(OAc)2 | Et3N, Ethanol | 2-Substituted Benzothiazoles | organic-chemistry.orgacs.org |

| 2-Iodoanilines, K2S, DMSO | Copper | - | 2-Unsubstituted Benzothiazoles | organic-chemistry.org |

| (2-Iodophenylimino)triphenylphosphorane, Thiocarboxylic Acids | CuI, 1,10-phen | n-Pr3N | Benzothiazole Derivatives | acs.org |

Radical chemistry offers unique pathways for the construction and derivatization of the benzothiazole scaffold. organic-chemistry.org These reactions are often initiated by a radical species that triggers a cascade of events leading to the final product. For example, alkyl radicals can initiate the cleavage and reinstallation of 2-isocyanoaryl thioethers to form benzothiazole derivatives. organic-chemistry.org Another strategy involves the visible-light-mediated synthesis of benzothiazoles from isocyanides and acyl peroxides, where an imidoyl radical is a key intermediate. organic-chemistry.org Electrochemical methods can also be employed to generate radicals for the synthesis of complex benzoxazines, a related class of heterocycles, suggesting potential applications for benzothiazole synthesis as well. rsc.org These radical-based approaches provide access to benzothiazole derivatives that may be difficult to obtain through traditional ionic pathways.

| Reaction Type | Initiator/Conditions | Key Intermediate | Product | Reference |

| Cleavage and Reinstallation | Alkyl Radicals | - | Benzothiazole Derivatives | organic-chemistry.org |

| Cyclization of Isocyanides | Visible Light, Acyl Peroxides | Imidoyl Radical | Benzothiazoles | organic-chemistry.org |

| Electrochemical Oxidative Cascade | Electrochemical Oxidation | - | Difluoromethylated Benzoxazines | rsc.org |

Targeted Synthesis of Trimethylated Benzothiazole Scaffolds

The synthesis of trimethylated benzothiazole scaffolds is a significant area of research, driven by the diverse applications of these compounds. Various synthetic strategies have been developed to construct these molecules, often focusing on efficiency, atom economy, and the introduction of specific functional groups. These methods include diazo-coupling reactions to form azo dyes, the use of 2-aminobenzothiazole (B30445) precursors for N-substituted analogues, and multi-component one-pot syntheses.

Diazo-coupling reactions are a cornerstone in the synthesis of azo dyes, and this methodology has been successfully applied to produce trimethylated benzothiazole-based dyes. A notable example involves the use of 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine as the diazo component. researchgate.net In a typical procedure, this amine is treated with nitrosylsulfuric acid at low temperatures (0–5 °C) to generate the corresponding diazonium salt. acu.edu.innih.gov This reactive intermediate is then coupled with a suitable nucleophilic partner, such as 2-thioxodihydropyrimidine-4,6(1H,5H)-dione, to yield the desired azo dye. researchgate.net This reaction is generally carried out in an alkaline medium to facilitate the coupling process. acu.edu.innih.gov The resulting azo dyes often exhibit interesting photophysical properties and have been investigated for various applications. researchgate.netacu.edu.innih.gov

The synthesis of these complex molecules is often achieved in good yields and the structures are typically confirmed using a variety of spectroscopic techniques, including UV-visible, FT-IR, and ¹H NMR spectroscopy. researchgate.netacu.edu.in

Table 1: Examples of Diazo-Coupling Reactions for Trimethylated Benzothiazole Azo Dyes

| Diazo Component | Coupling Component | Reaction Conditions | Product Type | Reference |

| 5,5,7-trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine | 2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 0–5 °C | Disperse Azo Dye | researchgate.net |

| Substituted Anilines | 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | 0–5 °C, 2N KOH | Benzothiazole-based Azo Dyes | acu.edu.in |

| 2-Amino-6-substituted benzothiazoles | Various coupling components | 0–5 °C, Nitrosylsulfuric acid | Dispersed Azo Dyes | nih.gov |

2-Aminobenzothiazole and its substituted derivatives are highly versatile precursors for the synthesis of a wide range of N-substituted analogues, including those with trimethylated scaffolds. nih.govarabjchem.org The amino group at the 2-position is nucleophilic and readily reacts with various electrophiles, allowing for the introduction of diverse substituents. nih.gov For instance, N-acylation can be achieved by reacting the 2-aminobenzothiazole with acyl chlorides or anhydrides. researchgate.net Subsequent reduction of the amide can yield the corresponding N-alkylated product.

Another common approach involves the reaction of 2-aminobenzothiazoles with chloroacetyl chloride to form an intermediate, which can then be reacted with various primary and secondary amines to introduce different N-substituents. researchgate.net The synthesis of N,4,6-trimethyl-1,3-benzothiazol-2-amine would follow a similar logic, starting from 4,6-dimethyl-1,3-benzothiazol-2-amine and introducing a methyl group onto the exocyclic nitrogen. The reactivity of the 2-amino group is central to these transformations, providing a convenient handle for structural modifications. nih.gov

Table 2: Synthesis of N-Substituted Benzothiazole Derivatives

| Starting Material | Reagent | Product Type | Reference |

| 2-Aminobenzothiazole | Chloroacetyl chloride, then primary/secondary amines | N-substituted 2-aminobenzothiazole derivatives | researchgate.net |

| 6-substituted-1,3-benzothiazol-2-amines | Chloroacetylchloride, then thiourea, then aromatic aldehydes | 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl-methylidene)amino-1,3-thiazoles | arabjchem.org |

| 2-Aminobenzothiazole | m-Nitro benzaldehyde | Schiff base intermediate | researchgate.net |

Multi-component reactions (MCRs) and one-pot syntheses have emerged as powerful tools in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govresearchgate.net These strategies have been successfully employed for the synthesis of various benzothiazole derivatives. nih.govorganic-chemistry.org

One example is the three-component reaction of 2-aminobenzothiazole, an aldehyde, and a β-ketoester or similar active methylene (B1212753) compound to produce pyrimido[2,1-b]benzothiazole derivatives. researchgate.net These reactions can often be performed under mild conditions, sometimes even solvent-free, highlighting their green chemistry credentials. nih.govorganic-chemistry.org Another approach involves the copper-catalyzed three-component reaction of 2-iodophenylisocyanides, potassium sulfide, and various amines to afford 2-aminobenzothiazoles. nih.gov

While direct examples for the one-pot synthesis of this compound are not extensively detailed in the provided search results, the principles of MCRs can be logically extended to its synthesis. For instance, a hypothetical one-pot synthesis could involve the reaction of a suitably substituted aniline (e.g., 2-amino-3,4,6-trimethylthiophenol) with a carbon source, such as an aldehyde or dimethyl sulfoxide (B87167) (DMSO), which can act as a source of the C2 carbon of the benzothiazole ring. organic-chemistry.org The use of catalysts, such as samarium triflate in aqueous media, can further enhance the efficiency and environmental friendliness of these reactions. organic-chemistry.org

Reactivity and Functional Group Transformations

The reactivity of the benzothiazole nucleus is characterized by its aromatic nature and the presence of two heteroatoms, nitrogen and sulfur. This structure allows for a range of chemical transformations, including electrophilic and nucleophilic substitutions, as well as cycloaddition reactions.

Electrophilic substitution reactions on the benzothiazole ring are influenced by the electron-donating effect of the fused benzene (B151609) ring and the directing effects of the heteroatoms. For instance, the bromination of aminobenzothiazoles has been studied to understand the regioselectivity of electrophilic attack. rsc.org The position of substitution is dependent on the location of the activating amino group. rsc.org In the case of this compound, the methyl groups are activating and would direct incoming electrophiles to the available positions on the benzene ring.

Nucleophilic aromatic substitution (SNAr) reactions are also possible, particularly when the benzothiazole ring is substituted with electron-withdrawing groups or when a good leaving group is present. nih.govmdpi.com The reaction of 7-chloro-4,6-dinitro-2,1,3-benzoxadiazole 1-oxide with 2-mercaptobenzothiazole proceeds via nucleophilic substitution of the chlorine atom. nih.gov The presence of multiple nitro groups activates the ring towards nucleophilic attack.

Benzothiazoles can participate in cycloaddition reactions to form more complex, ring-fused heterocyclic systems. nih.govsemanticscholar.org These reactions are valuable for building molecular complexity in a single step. For example, 1,3-dipolar cycloaddition reactions of N-alkylbenzothiazolium salts are a known method for constructing new heterocyclic rings. nih.govsemanticscholar.org

The reaction of benzothiazoles with α,β-alkynyl esters can lead to the formation of pyrrolo[2,1-b] researchgate.netacu.edu.inbenzothiazoles through a multi-step process. nih.gov This can occur via a [3+2] cycloaddition mechanism. These types of reactions are highly useful in medicinal chemistry for creating novel scaffolds with potential biological activity. libretexts.orglibretexts.org Another example is the dearomative [3+2] cycloaddition of benzothiazoles with cyclopropanes. nih.govsemanticscholar.org

Formation of Coordination Compounds and Metal Complexes

The benzothiazole scaffold, with its inherent nitrogen and sulfur heteroatoms, presents a versatile platform for the formation of coordination compounds and metal complexes. uky.edu The nitrogen atom in the thiazole (B1198619) ring, in particular, is a common coordination site, enabling the synthesis of a diverse array of metal complexes with various transition metals. biointerfaceresearch.com While research specifically detailing the coordination chemistry of this compound is specific, the principles can be extrapolated from studies on analogous benzothiazole derivatives.

The coordination chemistry of benzothiazoles has been successfully leveraged to incorporate these moieties into larger ligand skeletons, such as imine bases. biointerfaceresearch.com For instance, a benzothiazole-derived imine base has been used to synthesize Co(III) and Ru(III) complexes. In these cases, the benzothiazole acts as part of a larger chelating system, binding to the metal center. The resulting complexes are noted to be stable at room temperature. biointerfaceresearch.com

Furthermore, benzothiazole derivatives can be functionalized to create ligands with specific coordination pockets. A notable example involves N2,N6-bis(benzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide (H2L), which has been reacted with various diorganotin oxides (R2SnO, where R = Me, n-Bu, Bn, or n-Oct) to form diorganotin(IV) complexes. uky.edu X-ray diffraction studies of these complexes revealed that the dianionic ligand coordinates to the Sn(IV) ion in a κ-N3 tridentate fashion, occupying the equatorial plane. The geometry around the tin atom is a distorted trigonal bipyramidal, completed by two axial organic groups. uky.edu

The formation of these complexes is typically achieved by reacting the benzothiazole-containing ligand with a suitable metal salt in an appropriate solvent, often under reflux conditions. uky.edubiointerfaceresearch.com The choice of metal, ligand structure, and reaction conditions all play a crucial role in determining the final structure and properties of the resulting coordination compound.

| Ligand | Metal Ion(s) | Resulting Complex Type | Coordination Highlights | Reference |

|---|---|---|---|---|

| 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol | Co(III), Ru(III) | Octahedral Complex | Ligand acts as an imine base skeleton incorporating the benzothiazole moiety. | biointerfaceresearch.com |

| N2,N6-bis(benzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide (H2L) | Sn(IV) | Distorted Trigonal Bipyramidal | The dianionic ligand acts as a κ-N3 tridentate chelator in the equatorial plane. | uky.edu |

| Benzothiazole Aniline (BTA) Conjugated Salen-type Ligand | Various Transition Metals | Metal-Salen Complexes | BTA is attached to a metal coordination cage to achieve selective cytotoxicity. | semanticscholar.org |

Isomerization and Tautomeric Equilibria in Benzothiazole Systems

Tautomerism, a form of isomerization involving the migration of a proton, is a significant phenomenon in benzothiazole chemistry, particularly in derivatives bearing functional groups capable of proton exchange. nih.govresearchgate.net This equilibrium can profoundly influence the chemical reactivity and biological activity of the molecule. ccsenet.org

A primary example of tautomerism in benzothiazole systems is the thiol-thione equilibrium observed in 2-mercaptobenzothiazole (MBT) and its derivatives. ccsenet.orgresearchgate.net This involves the migration of a proton between the nitrogen atom of the thiazole ring and the exocyclic sulfur atom. nih.gov Theoretical and experimental studies have shown that for MBT, the thione tautomer is generally more stable than the thiol form. ccsenet.orgresearchgate.net This stability is also reflected in the structures of metal complexes of MBT, where the thione form is predominantly observed. ccsenet.orgresearchgate.net

The position of the tautomeric equilibrium can be influenced by several factors, including the nature of substituents on the benzothiazole ring and the polarity of the solvent. nih.gov For instance, in benzimidazoles, a related class of heterocycles, the tautomeric equilibrium can be slowed down at low temperatures or in highly polar solvents. nih.gov

In substituted benzothiazoles, the electronic effects of the substituents can alter the relative stabilities of the tautomers. For this compound itself, which lacks an exocyclic group capable of tautomerization, this phenomenon is not directly applicable. However, for its derivatives, such as hydroxylated or aminated analogues, tautomeric equilibria would be a critical consideration. For example, a hydroxyl group on the benzothiazole ring could exist in equilibrium between a phenol (B47542) form and a keto form.

| Compound Class | Tautomeric Forms | More Stable Form (Generally) | Influencing Factors | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole (MBT) Derivatives | Thiol (N=C-SH) vs. Thione (NH-C=S) | Thione | Substituents, Solvent Polarity | nih.govccsenet.orgresearchgate.net |

| Benzimidazole (BI) Derivatives | Annular Tautomerism (Proton on N1 vs. N3) | Dependent on substituents | Temperature, Solvent Polarity | nih.govencyclopedia.pub |

| Hydroxybenzothiazole Derivatives (Hypothetical) | Phenol (Ar-OH) vs. Keto (Ar=O) | Dependent on ring position and substituents | Solvent, pH | N/A |

Spectroscopic and Analytical Data for this compound Not Found

Following a comprehensive search of available scientific databases and literature, specific experimental spectroscopic and analytical data for the chemical compound this compound could not be located. The required information, including Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Infrared (IR) spectroscopy data, and Mass Spectrometry (MS) data (High-Resolution Mass Spectrometry and Liquid Chromatography-Mass Spectrometry), is not present in the accessed resources.

The initial search yielded results for the parent compound, benzothiazole, and various other derivatives. nih.govhmdb.caresearchgate.netresearchgate.netresearchgate.netchemicalbook.comnist.govnist.gov However, none of the retrieved documents contained the specific data for the 4,6,7-trimethyl substituted isomer.

Without access to the primary spectroscopic data, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements. The creation of detailed data tables and in-depth analysis for each specified analytical technique is contingent on the availability of this foundational information.

Therefore, the request to generate an article focusing solely on the advanced spectroscopic and analytical characterization of this compound cannot be fulfilled at this time due to the absence of the necessary data in the public domain.

Advanced Spectroscopic and Analytical Characterization Techniques for 4,6,7 Trimethyl 1,3 Benzothiazole

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Identification in Research Samples

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of 4,6,7-trimethyl-1,3-benzothiazole, GC-MS serves as a crucial tool for verifying its presence and purity in reaction mixtures and for studying its fragmentation patterns.

Research Findings: The analysis of benzothiazole (B30560) derivatives by GC-MS typically involves injecting a sample into a heated port, where it is vaporized and carried by an inert gas (such as helium) through a capillary column. scispace.com The column, often a DB-5MS or similar, separates compounds based on their boiling points and interactions with the stationary phase. scispace.com The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected.

For this compound, the retention time in the gas chromatogram is a key identifier, though it is highly dependent on the specific GC conditions. nih.gov The subsequent mass spectrum provides a molecular fingerprint. The molecular ion peak (M+) would correspond to the molecular weight of the compound (C10H11NS, 177.27 g/mol ). The fragmentation pattern, resulting from the cleavage of the molecule, gives structural information. Common fragmentation for benzothiazoles involves the cleavage of the thiazole (B1198619) ring and loss of substituents from the benzene (B151609) ring.

In cases where the compound is part of a complex matrix, such as in environmental or biological samples, pre-treatment steps like solid-phase extraction (SPE) may be employed to concentrate and purify the analyte before GC-MS analysis. scispace.comnih.gov For less volatile derivatives, derivatization techniques, such as trimethylsilylation (TMS), can be used to increase volatility for GC-MS analysis. caltech.edunih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Benzothiazole Derivatives

| Parameter | Value/Description |

| GC Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.5 mL/min) |

| Oven Program | Initial temp. 100-120°C, ramped to 260-300°C |

| Injector Temp. | 250°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-500 |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

Note: This table provides typical parameters for the analysis of benzothiazole derivatives and may be optimized for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable technique for investigating the electronic properties of conjugated systems like this compound. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones, providing insights into the electronic structure.

Research Findings: The UV-Vis spectrum of benzothiazole and its derivatives is characterized by absorption bands arising from π → π* and n → π* electronic transitions. niscpr.res.incdnsciencepub.com The core benzothiazole structure exhibits absorption maxima typically in the UV region. nist.gov The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the benzothiazole ring system. researchgate.net

For this compound, the three methyl groups are expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzothiazole, due to their electron-donating inductive effects which raise the energy of the highest occupied molecular orbital (HOMO). nih.gov The spectrum would likely display intense bands corresponding to π → π* transitions associated with the conjugated aromatic system. researchgate.net The n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, are generally weaker. cdnsciencepub.com The solvent environment can also influence the position of the absorption bands. researchgate.net

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| ~290-300 | High | π → π |

| ~250-260 | High | π → π |

| ~220-230 | Moderate | π → π* |

Note: These are estimated values based on data for related benzothiazole derivatives. Actual values would need to be determined experimentally.

X-ray Single Crystal Diffraction for Definitive Solid-State Structure Determination

X-ray single-crystal diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Research Findings: To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Table 3: Illustrative Crystallographic Data for a Benzothiazole Derivative

| Parameter | Example Value |

| Chemical Formula | C10H11NS |

| Formula Weight | 177.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 90 |

| β (°) | 98.6180(10) |

| γ (°) | 90 |

| Volume (ų) | 900.07(5) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.309 |

Note: This data is for an illustrative substituted benzothiazole and does not represent this compound. The values for crystal system, space group, and unit cell parameters would be unique to the specific compound.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to validate the empirical formula and assess the purity of a synthesized sample.

Research Findings: For this compound, with the molecular formula C10H11NS, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The experimental values, obtained using an elemental analyzer, are then compared to these theoretical values. A close agreement (typically within ±0.4%) between the found and calculated percentages provides strong evidence for the compound's identity and purity. The analysis is performed by combusting a small, precisely weighed sample in a stream of oxygen, and the resulting combustion gases (CO2, H2O, N2, SO2) are quantitatively measured.

Table 4: Elemental Analysis Data for this compound (C10H11NS)

| Element | Theoretical Mass % | Found Mass % |

| Carbon (C) | 67.75 | To be determined experimentally |

| Hydrogen (H) | 6.25 | To be determined experimentally |

| Nitrogen (N) | 7.90 | To be determined experimentally |

| Sulfur (S) | 18.09 | To be determined experimentally |

Computational and Theoretical Investigations of 4,6,7 Trimethyl 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. nbu.edu.saresearchgate.net It is widely applied to the benzothiazole (B30560) family to predict various molecular characteristics. researchgate.netacademie-sciences.fr

Prediction of Global Chemical Reactivity ParametersFrom the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity.academie-sciences.frconicet.gov.arThese parameters provide a theoretical framework for understanding how a molecule will interact with other chemical species.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. core.ac.uk

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Softer molecules are generally more reactive. core.ac.uk

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as ω = μ² / (2η).

While specific values for 4,6,7-trimethyl-1,3-benzothiazole are not available, these parameters are routinely calculated for novel benzothiazole compounds to predict their reactivity. academie-sciences.fr

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme. wjarr.comnih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. nih.govbiointerfaceresearch.com

In the context of this compound, docking simulations would involve placing the molecule into the active site of a specific biological target. The simulation would then calculate the most stable binding pose and a corresponding scoring function, which estimates the binding energy. researchgate.net Studies on other benzothiazole derivatives have used docking to explore their potential as antimicrobial agents by targeting enzymes like DNA gyrase or as anticancer agents by targeting kinases like VEGFR-2. nih.govnih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzothiazole core and the amino acid residues in the target's active site. nih.gov Without specific experimental or theoretical studies on this compound, its potential biological targets and binding interactions remain speculative.

Investigation of Binding Affinities and Interaction Modes with Biological Macromolecules (e.g., RpsA, DprE1, enoyl-ACP reductase, DNA gyrase)

Molecular docking studies are pivotal in elucidating the binding affinities and interaction modes of small molecules with their biological targets. For benzothiazole derivatives, these investigations have shed light on their potential mechanisms of action against various pathogens.

RpsA: Molecular docking studies have been conducted on azo dyes incorporating a 4,5,6,7-tetrahydro-1,3-benzothiazole (B2778946) scaffold to explore their interaction with the 30S ribosomal protein S1 (RpsA) from Mycobacterium tuberculosis. researchgate.netncl.res.in These studies indicated a possible interaction between the benzothiazole derivatives and the RpsA receptor, which is a validated target for antitubercular drugs. researchgate.netncl.res.in The binding of these compounds to RpsA suggests a potential mechanism for their observed anti-mycobacterial activity. researchgate.net

DprE1: Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is an essential enzyme in the mycobacterial cell wall synthesis pathway and a key target for antitubercular agents like benzothiazinones (BTZs). nih.gov While direct docking studies of this compound with DprE1 are not extensively documented in the reviewed literature, the mechanism of well-characterized inhibitors like PBTZ169 involves covalent binding to a critical cysteine residue (Cys387) within the enzyme's active site. nih.gov Computational modeling of other inhibitors has been crucial in understanding their interaction with DprE1, revealing the importance of this covalent bond for their high potency. nih.gov

Enoyl-ACP Reductase: While specific studies on this compound are not detailed, the broader class of benzothiazoles has been investigated for their inhibitory potential against various enzymes, including those in fatty acid synthesis pathways where enoyl-ACP reductase is a key component.

DNA Gyrase: DNA gyrase is a type II topoisomerase that is a well-established target for antibacterial agents. Some novel triazole-containing inhibitors with a 1,4-benzothiazin-3-one moiety have shown potent inhibitory activity against M. tuberculosis DNA gyrase, even surpassing the efficacy of ciprofloxacin (B1669076) in in-vitro assays. nih.gov While not specifically this compound, these findings highlight the potential of the broader benzothiazole-related scaffold to interact effectively with this crucial bacterial enzyme. nih.gov Additionally, studies on other benzothiazole derivatives have explored their DNA binding properties, with some compounds showing effective intercalation with calf thymus DNA (CT-DNA). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their biological effects.

Several QSAR studies have been performed on various series of benzothiazole derivatives to understand their therapeutic potential, such as antimalarial, anticancer, and anti-inflammatory activities. researchgate.netbiointerfaceresearch.comresearchgate.net For instance, a QSAR analysis of 13 benzothiazole derivatives as antimalarial compounds was conducted using electronic descriptors calculated by the AM1 semi-empirical method. researchgate.net The resulting model demonstrated a high correlation between the electronic properties of the molecules and their antimalarial activity, with a high correlation coefficient (r = 0.994) and coefficient of determination (r² = 0.987). researchgate.net The best QSAR model was described by the equation:

Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α) researchgate.net

This equation highlights the importance of electronic descriptors such as the net atomic charges on specific carbon atoms (qC4, qC5, qC6), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy of the highest occupied molecular orbital (EHOMO), and polarizability (α) in determining the antimalarial activity of these compounds. researchgate.net

Similarly, 2D and 3D-QSAR studies have been employed to investigate other biological activities of benzothiazole derivatives. nih.gov These models help in identifying the key structural features and physicochemical properties that govern the biological activity of these compounds, thereby guiding the design of more potent derivatives.

| QSAR Model Descriptors for Antimalarial Benzothiazole Derivatives | |

| Descriptor | Significance |

| Net Atomic Charge (qC4, qC5, qC6) | Represents the electron distribution at specific atoms of the benzothiazole ring, influencing electrostatic interactions with the target. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| EHOMO | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| Polarizability (α) | Describes the ease with which the electron cloud of the molecule can be distorted, affecting non-covalent interactions. |

| This table is based on a QSAR study of 13 benzothiazole derivatives. researchgate.net |

Mechanistic Insights from Theoretical Calculations (e.g., reaction pathways, tautomeric interconversions)

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens through which to examine the electronic structure, reactivity, and potential reaction mechanisms of molecules like this compound.

DFT studies on related benzothiazole derivatives have been used to analyze their molecular geometry, vibrational spectra, and electronic properties. mdpi.com For example, calculations on tetrathiafulvalene-1,3-benzothiazole have provided a detailed description of its molecular structure and vibrations, with results that are consistent with experimental data. researchgate.net Such studies often involve the analysis of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO can indicate the molecule's reactivity, with a smaller gap suggesting higher reactivity. mdpi.com For a series of studied benzothiazoles, the HOMO-LUMO energy gap was found to be in the range of 4.46–4.73 eV. mdpi.com

While specific studies on the tautomeric interconversions of this compound are not prominently featured in the searched literature, theoretical calculations are a primary method for investigating such phenomena. For benzothiazole derivatives containing functional groups capable of proton transfer, such as amino or hydroxyl groups, DFT calculations can be used to model the potential tautomeric forms and determine their relative stabilities. This is critical as different tautomers can exhibit distinct biological activities and binding affinities for macromolecular targets.

Non Clinical Biological Activity and Mechanistic Research of 4,6,7 Trimethyl 1,3 Benzothiazole Derivatives

Antimicrobial Activity and Mechanistic Studies

Benzothiazole (B30560) derivatives have demonstrated notable antimicrobial properties, with research exploring their efficacy against a spectrum of bacterial and fungal pathogens.

Substituted benzothiazole derivatives have been evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, Salmonella typhimurium, and Klebsiella pneumoniae.

One study on benzothiazole derivatives bearing an amide moiety reported that compound A07 was the most potent, with minimum inhibitory concentration (MIC) values of 15.6 µg/ml against S. aureus, 7.81 µg/ml against E. coli, 15.6 µg/ml against S. typhi, and 3.91 µg/ml against K. pneumoniae. rsc.orgrsc.org Another series of benzothiazole-clubbed isatin (B1672199) derivatives showed better activity against Gram-negative strains than Gram-positive ones. nih.gov Specifically, compound 41c in this series exhibited excellent activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml), which was more potent than the reference drug ciprofloxacin (B1669076) in that study. nih.gov It also showed activity against Bacillus cereus and S. aureus with a MIC of 12.5 μg/ml. nih.gov

Furthermore, certain N,N-disubstituted 2-aminobenzothiazole (B30445) derivatives have shown potent inhibition of S. aureus and clinically relevant methicillin-resistant S. aureus (MRSA) strains. nih.gov However, these compounds were found to be inactive against Gram-negative bacteria like E. coli and P. aeruginosa, likely because they are substrates for bacterial efflux pumps. nih.gov

| Compound/Derivative Series | Bacterial Strain | Activity (MIC in µg/ml) | Reference |

|---|---|---|---|

| Benzothiazole-amide (A07) | Staphylococcus aureus | 15.6 | rsc.orgrsc.org |

| Benzothiazole-amide (A07) | Escherichia coli | 7.81 | rsc.orgrsc.org |

| Benzothiazole-amide (A07) | Salmonella typhi | 15.6 | rsc.orgrsc.org |

| Benzothiazole-amide (A07) | Klebsiella pneumoniae | 3.91 | rsc.orgrsc.org |

| Benzothiazole-isatin (41c) | Escherichia coli | 3.1 | nih.gov |

| Benzothiazole-isatin (41c) | Pseudomonas aeruginosa | 6.2 | nih.gov |

| Benzothiazole-isatin (41c) | Bacillus cereus | 12.5 | nih.gov |

| Benzothiazole-isatin (41c) | Staphylococcus aureus | 12.5 | nih.gov |

The antifungal potential of benzothiazole derivatives has been investigated against pathogenic fungi such as Candida albicans and Aspergillus niger. In a study of heteroaryl benzothiazole derivatives, many compounds demonstrated good antifungal activity. mdpi.com For instance, compound 2d , which features a 1-(p-tolyl)phthalazine substituent linked to the benzothiazole ring via an S-linker, was identified as the most active, with MIC values ranging from 0.08 to 0.17 mg/mL. mdpi.com Some derivatives even showed activity superior to the standard drug ketoconazole (B1673606) against A. niger. mdpi.com However, other studies on different series of triazole derivatives, which can be related to benzothiazoles, showed no activity against C. albicans and A. niger. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of benzothiazole derivatives. These studies have revealed that the nature and position of substituents on the benzothiazole ring system significantly influence their biological activity.

For antibacterial activity, the substitution at the 7th position of the benzothiazole ring with methyl or bromo groups has been shown to enhance antibacterial action. nih.gov In a series of benzothiazole-bearing amides, it was found that the electronic and lipophilic properties of a phenyl ring attached to the amide had a significant effect on the antimicrobial activity. rsc.orgrsc.org For antifungal activity, the presence of a 1-(p-tolyl)phthalazine substituent connected through an S-linker was favorable. mdpi.com The type of linker and the substituent on the benzothiazole ring are important for antibacterial activity. mdpi.com For instance, replacing a 4-(3,4-dimethylphenyl)-2-methylphthalazin-1(2H)-one substituent with a 1-phenylphthalazine (B1615358) connected via an S-linker slightly decreased the activity. mdpi.com

The antimicrobial effects of benzothiazole derivatives are attributed to various molecular mechanisms, including enzyme inhibition and the disruption of essential bacterial cellular processes.

Several studies have pointed to the inhibition of key bacterial enzymes as a primary mode of action. These enzymes include dihydropteroate (B1496061) synthase (DHPS), DNA gyrase, peptide deformylase, and aldose reductase. nih.govnih.gov For example, some sulfonamide-containing benzothiazole derivatives are thought to inhibit DHPS by competing with its natural substrate, 4-aminobenzoic acid (PABA). nih.gov Other derivatives have been shown to be potent inhibitors of DNA gyraseB. nih.gov Molecular docking studies have suggested that some benzothiazole-isatin hybrids interact with and inhibit peptide deformylase. nih.gov

Beyond enzyme inhibition, some benzothiazole derivatives are believed to exert their antibacterial effects by perturbing the bacterial cell membrane and binding to intracellular components like DNA. rsc.orgrsc.org

Antitubercular Activity and Mechanistic Investigations

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a priority. Benzothiazole derivatives have emerged as a promising class of compounds in this area.

A number of benzothiazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis, including the commonly studied H37Rv strain.

In one study, a series of novel benzothiazole derivatives were tested, and compound IX , 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole, showed significant activity against M. tuberculosis H37Rv. researchgate.net Another investigation into nitrobenzothiazinone (BTZ) congeners, which are structurally related to benzothiazoles, identified compounds with potent anti-TB activity, with MICs as low as 0.03–0.12 μg mL−1. rsc.org Some N,N-disubstituted 2-aminobenzothiazoles have also been reported to have good inhibitory activity against M. tuberculosis. nih.gov Furthermore, peptide conjugates of benzothiazole-2-carboxylic acid have demonstrated potential antitubercular activity, with MIC values of 4 and 8 μg/mL for specific compounds. researchgate.net

| Compound/Derivative Series | Mycobacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-[5-(4-Bromophenyl)-2-furylcarboxamido]-6-methoxy-l,3-benzothiazole (IX) | M. tuberculosis H37Rv | Significant activity noted | researchgate.net |

| Nitrobenzothiazinone congeners (9a, 9b, 9c, 9d) | M. tuberculosis H37Rv | 0.03–0.12 | rsc.org |

| Methyl (6‐methoxybenzo[d]thiazole‐2 carbonyl)tryptophylalaninate | M. tuberculosis H37Ra | 4 | researchgate.net |

| Methyl (6‐methylbenzo[d]thiazole‐2‐carbonyl)tryptophylalaninate | M. tuberculosis H37Ra | 8 | researchgate.net |

Anticancer Activity and Mechanistic Insights

The development of novel anticancer drugs remains a critical challenge in medicine. nih.govnih.gov Benzothiazole derivatives have garnered significant attention for their cytotoxic effects against various cancer cell lines, operating through diverse mechanisms of action. iiarjournals.orgfrontiersin.org

Numerous studies have evaluated the cytotoxic potential of newly synthesized benzothiazole derivatives against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to measure cell viability and determine the half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀), which are key indicators of a compound's cytotoxic potency. iiarjournals.orgjnu.ac.bd

Benzothiazole derivatives have demonstrated a broad range of activity against various cancer types. For example, certain derivatives have shown significant cytotoxicity against pancreatic cancer (PANC-1), human colon carcinoma (HCT116), and cervical cancer (HeLa) cell lines. nih.govnih.goviiarjournals.org Other cell lines where potent activity has been observed include human promyelocytic leukemia (HL-60), histiocytic lymphoma (U-937), lung carcinoma (A549), and breast cancer (MCF-7) cells. jnu.ac.bdresearchgate.netnih.gov The potency of these compounds can sometimes exceed that of established chemotherapy drugs like cisplatin. nih.gov

The table below summarizes the in vitro cytotoxic activity of selected benzothiazole derivatives against various cancer cell lines, as reported in different studies.

Ataxia telangiectasia mutated and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR) pathway, a network that cells use to repair damaged DNA. nih.govmdpi.com In many cancer cells, other parts of the DDR pathway are defective, making them highly dependent on ATR for survival. This makes ATR an attractive target for cancer therapy. mdpi.comacs.org

Researchers have synthesized and evaluated novel series of benzothiazole derivatives for their ability to inhibit ATR kinase. nih.govnih.gov The inhibitory potential is often assessed through immunoblot assays that measure the phosphorylation of downstream targets of ATR, such as Chk1. nih.govnih.gov A reduction in the phosphorylation of Chk1 is a clear indicator of ATR signaling inhibition. nih.gov

In one study, several benzothiazole and chromone (B188151) derivatives were tested, with three compounds showing high potency. nih.govnih.gov Molecular docking studies were used to model the interactions between these compounds and the ATR kinase domain, revealing binding interactions similar to known ATR inhibitors. nih.gov These findings suggest that benzothiazole derivatives can be designed to effectively target the ATR pathway, representing a promising strategy for developing new anticancer agents. nih.gov

The interaction of small molecules with DNA is a key mechanism for many anticancer drugs. Benzothiazole derivatives have been investigated for their ability to bind to and cleave DNA, as well as to inhibit enzymes that regulate DNA topology, such as topoisomerases. researchgate.net

The extended π-delocalized system of the benzothiazole structure is capable of binding to DNA molecules through π-π stacking interactions. nih.gov Some studies have focused on the ability of these derivatives to inhibit human DNA topoisomerase IIα, an enzyme crucial for managing DNA tangles during replication and transcription. One study found that a specific benzothiazole derivative was a highly effective inhibitor of this enzyme. researchgate.net Mechanistic studies revealed that this compound was not a DNA intercalator (a molecule that inserts itself between the base pairs of DNA) but rather a DNA minor groove-binding agent. It appeared to interact directly with the topoisomerase enzyme, preventing it from binding to DNA. researchgate.net

Other research on benzothiazole-based inhibitors of bacterial DNA gyrase (a type of topoisomerase) has used molecular dynamics simulations to analyze their binding. nih.gov These studies showed that the benzothiazole core can engage in cation-π interactions with amino acid residues in the enzyme's ATP-binding site, while other parts of the molecule form salt bridges and hydrogen bonds, contributing to the binding affinity. nih.gov These DNA interaction and enzyme inhibition studies provide a mechanistic basis for the anticancer activity of certain benzothiazole derivatives.

Anti-inflammatory Activity Mechanisms

Chronic inflammation is closely linked to the development of various diseases, including cancer. nih.govfrontiersin.org Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties, and research has sought to uncover the mechanisms behind this activity. nih.govnih.gov

One of the primary mechanisms of anti-inflammatory action for many drugs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov Some benzothiazole derivatives have been shown to inhibit carrageenan-induced rat paw edema, a common in vivo model for testing anti-inflammatory agents, with efficacy comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.gov

More recent studies have explored dual-action benzothiazole derivatives that exhibit both anti-inflammatory and anticancer effects. frontiersin.orgfrontiersin.org These compounds have been shown to significantly reduce the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org Mechanistic investigations using Western blot analysis have revealed that the anti-inflammatory and anticancer effects may stem from the simultaneous suppression of key signaling pathways, including the AKT and ERK pathways, which are involved in both cell proliferation and inflammation. frontiersin.org The ability to target pathways common to both inflammation and cancer makes these benzothiazole derivatives particularly promising therapeutic candidates. frontiersin.org

Inability to Generate Article on "4,6,7-Trimethyl-1,3-benzothiazole" Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data pertaining to the non-clinical biological activities and mechanistic pathways of "this compound" derivatives for the outlined topics.

The initial and subsequent targeted searches for the anti-HIV, antimalarial, anticonvulsant, anthelmintic, and antioxidant activities, as well as the broader enzyme inhibition profiles, specifically for derivatives of this compound, did not yield any relevant studies. The available research focuses on the broader class of benzothiazole derivatives with different substitution patterns.

The strict adherence to the user's provided outline, which exclusively centers on the 4,6,7-trimethyl substituted scaffold, cannot be met with the currently accessible scientific information. Generating content on general benzothiazole derivatives would fall outside the explicit scope of the request.

Therefore, without specific findings on the biological activities and mechanisms of this compound derivatives, it is not possible to produce a scientifically accurate and informative article that adheres to the provided structure and constraints. Further research is required within the scientific community to investigate the potential therapeutic properties of this specific chemical compound and its derivatives.

Industrial and Material Science Research Applications Non Pharmacological Focus

Applications in Dye Chemistry and Pigment Development (e.g., Thioflavin Derivatives)

The benzothiazole (B30560) moiety is a fundamental component in the synthesis of various dyes and pigments, particularly fluorescent dyes. Its derivatives are valued for their strong and tunable light absorption and emission properties.

Thioflavin Derivatives: A prominent example is Thioflavin T, a benzothiazole salt known for its use as a fluorescent marker. nih.gov This dye exhibits a significant increase in fluorescence quantum yield upon binding to specific biological structures, a property that is harnessed for visualization. nih.gov While Thioflavin T itself does not have the trimethyl substitution pattern of 4,6,7-trimethyl-1,3-benzothiazole, its core structure highlights the inherent fluorescent potential of the benzothiazole class. Research into various benzothiazole derivatives aims to fine-tune these fluorescent properties for specific applications. researchgate.net

Azo Dyes: The benzothiazole nucleus is also a key building block for azo dyes. ijper.org These dyes are synthesized through a diazo-coupling reaction and are investigated for various applications. For instance, azo dyes incorporating a tetrahydro-1,3-benzothiazole structure have been synthesized and characterized. benthamdirect.com The electronic properties of the benzothiazole ring system contribute to the color and stability of these dyes. The specific substitution on the benzene (B151609) ring, such as the methyl groups in this compound, can influence the electron density of the molecule, thereby modulating its color and dyeing characteristics.

DNA-Binding Dyes: Uncharged benzothiazole-based dyes have been developed that show intense fluorescence in the presence of DNA. pcbiochemres.com The fluorescence of these dyes can be pH-dependent, a characteristic that suggests their potential use as sensors for specific biological environments. pcbiochemres.com This behavior is attributed to the interaction of the protonated form of the dye with the DNA molecule. pcbiochemres.com

Roles in Polymer and Rubber Technology (e.g., as Vulcanization Accelerators)

In the rubber industry, derivatives of benzothiazole are a cornerstone of vulcanization technology, acting as accelerators to improve the efficiency and quality of the curing process. researchgate.net Sulfur vulcanization, when used alone, is a slow process that can lead to unsatisfactory physical properties in the final rubber product. Accelerators are crucial for achieving the desired cure rates, crosslink density, and performance characteristics. mdpi.com

The benzothiazole class of accelerators, including 2-mercaptobenzothiazole (B37678) (MBT) and its derivatives, are widely used for their effectiveness in both natural and synthetic rubbers. mdpi.comnih.gov They offer several advantages:

Delayed Action: A key benefit of certain benzothiazole accelerators, particularly sulfenamides, is their delayed onset of action. mdpi.com This "scorch delay" provides a crucial safety margin during the mixing and processing stages, preventing premature vulcanization. researchgate.net

Flat Curing: They often impart flat curing characteristics, meaning the physical properties of the rubber remain consistent over a range of curing times. mdpi.com

Efficient Crosslinking: These accelerators promote the efficient formation of polysulfidic crosslinks between polymer chains, which is fundamental to developing the desired elasticity and strength of the vulcanized rubber. mdpi.com

While this compound is not a standard commercial accelerator, the well-established utility of its parent structure makes such substituted derivatives subjects of ongoing research to find new accelerators with tailored properties. The methyl groups on the benzene ring can modify the solubility and reactivity of the molecule, potentially influencing its performance as an accelerator.

| Accelerator Class | Common Examples | Key Characteristics | Primary Application Area |

|---|---|---|---|

| Thiazoles | MBT, MBTS | Fast curing, can cause scorch in some applications. mdpi.com | General purpose for natural and synthetic rubbers. researchgate.net |

| Sulfenamides | CBS, TBBS, MBS | Delayed action for improved processing safety, flat curing. researchgate.netmdpi.com | Tire industry, mechanical goods requiring high safety. mdpi.com |

| Thiurams | TMTD, TETD | Ultra-fast accelerators, can be used as primary or secondary accelerators. researchgate.net | Low-temperature curing, sulfurless vulcanization. researchgate.net |

| Dithiocarbamates | ZDMC, ZDEC | Ultra-fast accelerators, very little scorch delay. researchgate.net | Latex applications, rapid curing systems. researchgate.net |

Agrochemical Research Applications (e.g., Fungicidal or Herbicidal Agents)

The benzothiazole scaffold is a "privileged structure" in the discovery of new agrochemicals, demonstrating a broad spectrum of biological activities, including fungicidal and herbicidal properties. researchgate.net The stability and ease of modification of the benzothiazole ring allow for the synthesis of a wide array of derivatives with potential applications in crop protection. researchgate.net

Fungicidal Activity: Numerous studies have highlighted the potential of benzothiazole derivatives as potent antifungal agents against a variety of plant pathogens. mdpi.com For example, research has shown that certain N-(substituted benzothiazol-2-yl)amides exhibit significant antimicrobial properties. A compound closely related to the subject, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylthiophene-2-carboxamide, has been noted for its potential to inhibit the growth of various fungi.

The mechanism of action often involves the inhibition of essential fungal enzymes or disruption of cellular processes. Research has demonstrated that simple structural modifications, such as the type and position of substituents on the benzothiazole ring, can significantly impact the antifungal efficacy. For instance, studies on some benzothiazole derivatives showed that compounds with chlorine substituents were more effective than those with methoxy (B1213986) groups against certain fungal strains. umaine.edu

Herbicidal Activity: Beyond fungicides, the benzothiazole core is also explored in the development of herbicides. researchgate.net While specific data on this compound as a herbicide is limited, the general class of benzothiazoles continues to be a source of inspiration for synthesizing new molecules with potential weed control capabilities.

| Benzothiazole Derivative Type | Target Pathogens (Examples) | Observed Activity | Reference |

|---|---|---|---|

| General Benzothiazole Derivatives | Various Plant Pathogenic Fungi | Broad spectrum of fungicidal activity. | researchgate.netmdpi.com |

| N-Alkylbenzimidazoles/benzothiazoles | Candida species, Aspergillus species | Effective against fluconazole-resistant strains. | ugm.ac.id |

| Substituted Benzothiazol-2-ylthiosemicarbazides | Candida krusei | Low Minimum Inhibitory Concentration (MIC) values. | umaine.edu |

| 1,3,4-Oxadiazole Thioethers | Sclerotinia sclerotiorum, Rhizoctonia solani | Good fungicidal activity at 50 µg/mL. | researchgate.net |

Anti-Corrosion Agent Studies

Organic compounds containing heteroatoms like nitrogen and sulfur, such as those in the benzothiazole family, are well-known for their ability to inhibit the corrosion of metals. These compounds function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

Research into related heterocyclic compounds like thiazoles and triazoles has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. ijper.orgrsc.org The inhibition efficiency is dependent on the concentration of the inhibitor and is attributed to the formation of an adsorbed film on the metal surface. ijper.org The mechanism involves the interaction of the lone pair electrons of the nitrogen and sulfur atoms, as well as the pi-electrons of the aromatic ring, with the vacant d-orbitals of the metal. This adsorption can be described by models such as the Langmuir adsorption isotherm. ijper.orgrsc.org

The structure of this compound, with its electron-rich aromatic system and heteroatoms, makes it a plausible candidate for corrosion inhibition studies. The methyl groups can further influence its performance by increasing the electron density on the benzene ring and enhancing its adsorption characteristics.

Development of Fluorescent Probes and Sensors

The inherent photophysical properties of the benzothiazole core make it a valuable platform for the development of fluorescent probes and sensors. umaine.edu These molecules can be designed to change their fluorescence characteristics—such as intensity, wavelength, or lifetime—in response to specific environmental changes or the presence of a target analyte.

Benzothiadiazole derivatives have been extensively studied for their luminescent properties, which are often sensitive to the molecular environment. researchgate.net This sensitivity manifests as solvatochromism (color change with solvent polarity), making them useful as probes for local polarity. researchgate.net The development of benzothiazole-based dyes that fluoresce upon binding to DNA is an example of their application as biosensors. pcbiochemres.com Furthermore, the photophysical properties of benzothiadiazole derivatives can be fine-tuned through chemical modification. For instance, introducing different substituents can alter the emission wavelength and quantum yield, tailoring the probe for specific applications like organic light-emitting diodes (OLEDs) or biological imaging. researchgate.netnih.gov The study of how the molecular structure of compounds like 4,7-dithien-2-yl-2,1,3-benzothiadiazole influences its photophysics provides a framework for designing new sensory materials. researchgate.net

Contributions to Advanced Materials Science

The benzothiazole scaffold is a versatile building block in the creation of advanced materials with tailored properties for electronics and photonics. Its derivatives are being integrated into complex molecular architectures to develop high-performance organic materials.

One area of significant research is in the field of organic electronics, where benzothiadiazole and its derivatives are used as electron-acceptor units in donor-acceptor (D-A) polymers. mdpi.com These polymers are the active materials in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electronic properties of the benzothiadiazole unit are crucial for facilitating charge separation and transport, which are key processes for the efficiency of these devices. mdpi.com

Furthermore, the fluorescent properties of benzothiazole derivatives are being harnessed to create luminophores for applications such as plastic scintillators and spectrum-shifting fibers. Research into new derivatives with pendant methyl groups has shown that such modifications can improve solubility and processing characteristics without compromising the desirable photophysical properties. The synthesis of complex systems, such as covalent organic frameworks (COFs), also utilizes building blocks that can include benzothiazole-related structures to create porous, crystalline materials for applications in sensing and catalysis. pcbiochemres.com

Future Research Directions and Unexplored Avenues for 4,6,7 Trimethyl 1,3 Benzothiazole

Innovations in Green Chemistry Syntheses for Trimethylated Benzothiazoles

The synthesis of benzothiazole (B30560) derivatives has traditionally involved methods that are now being re-evaluated for their environmental impact. nih.govresearchgate.net The future of synthesizing 4,6,7-Trimethyl-1,3-benzothiazole and other trimethylated analogs lies in the adoption of green chemistry principles. nih.govresearchgate.net This involves the development of protocols that are not only efficient but also environmentally benign.

Key areas for future research include:

Water-based Syntheses: Exploring water as a solvent for the cyclization reactions that form the benzothiazole core presents a significant opportunity for creating greener synthetic routes. acs.org

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques offer pathways to shorter reaction times, lower energy consumption, and often, higher yields compared to conventional heating methods. mdpi.com

Catalyst Innovation: The development and use of reusable, heterogeneous catalysts can significantly reduce waste and improve the economic feasibility of syntheses. mdpi.com The use of metal-free catalysts and visible-light-promoted reactions are also promising avenues. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry that will guide future syntheses. nih.gov

| Green Synthesis Approach | Potential Advantages for Trimethylated Benzothiazoles |

| Use of Water as a Solvent | Reduced use of volatile organic compounds (VOCs), lower cost, increased safety. acs.org |

| Microwave Irradiation | Accelerated reaction rates, improved yields, and enhanced purity of products. mdpi.com |

| Heterogeneous Catalysis | Ease of catalyst separation and recovery, potential for continuous flow processes. mdpi.com |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of a renewable energy source. nih.gov |

Advanced Mechanistic Elucidation of Biological and Chemical Reactions

A thorough understanding of the reaction mechanisms is fundamental to optimizing existing processes and discovering new transformations. For this compound, future research will likely focus on elucidating the intricate details of its formation and its interactions in biological and chemical systems. Computational modeling, for instance, has been employed to investigate the reaction mechanism of ruthenium‐catalyzed preparation of novel benzothiazole derivatives from N‐arylthiourea precursors. researchgate.net A serendipitous discovery of a compound containing both benzothiazole and benzo acs.orgresearchgate.netoxazin-3(4H)-one moieties highlighted the unique role of the coupling reagent HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) in facilitating a Favorskii-like rearrangement, underscoring the need for detailed mechanistic studies. nih.gov

Future mechanistic studies could involve:

In-situ Spectroscopic Analysis: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, providing valuable data on reaction intermediates and kinetics.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition states, and rationalize experimental observations.

Isotope Labeling Studies: These experiments can provide definitive evidence for proposed reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation.

Rational Design and Synthesis of Novel Derivatized Compounds with Enhanced Properties

The benzothiazole core is a well-established pharmacophore found in a wide array of biologically active compounds. orientjchem.org The specific substitution pattern of this compound provides a unique starting point for the rational design of new derivatives with potentially enhanced or novel properties. The development of benzothiazole-based derivatives as potent inhibitors for specific biological targets, such as the STAT3 signaling pathway, demonstrates the power of rational drug design. nih.gov

Future research in this area will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on its biological activity will be crucial for identifying key structural features responsible for its effects.

Bioisosteric Replacement: Replacing the methyl groups with other functional groups of similar size and electronic properties could lead to derivatives with improved potency, selectivity, or pharmacokinetic profiles.

Hybrid Molecule Synthesis: Combining the this compound scaffold with other known pharmacophores could result in hybrid molecules with synergistic or dual-acting therapeutic effects.

| Potential Derivative Class | Target Application | Rationale |

| Amino-substituted derivatives | Anticancer agents | The amino group can serve as a handle for further functionalization and can participate in hydrogen bonding interactions with biological targets. mdpi.com |

| Heterocyclic-linked derivatives | Antimicrobial agents | Introduction of other heterocyclic rings can modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced antimicrobial activity. nih.gov |

| Metal complexes | Bioimaging and Therapeutics | Coordination of the benzothiazole nitrogen and sulfur atoms to metal centers can create complexes with unique photophysical or cytotoxic properties. wikipedia.org |

Exploration of Emerging Applications in Interdisciplinary Fields

While the primary focus of benzothiazole research has been in medicinal chemistry and dye manufacturing, the unique electronic and photophysical properties of these compounds suggest a wealth of untapped potential in other interdisciplinary fields. ijper.orggdut.edu.cn

Emerging applications for this compound and its derivatives could include:

Materials Science: Incorporation into organic light-emitting diodes (OLEDs), fluorescent probes for chemical sensing, or as components of advanced polymers.

Agrochemicals: Development of new fungicides, herbicides, or plant growth regulators, leveraging the known biological activity of the benzothiazole core.